molecular formula C10H10FN3O4S2 B2803263 4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 1607295-16-8

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride

Cat. No.: B2803263
CAS No.: 1607295-16-8
M. Wt: 319.33
InChI Key: JYPRIYKAMFADLC-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride: is a chemical compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of 1-methyl-1H-pyrazol-4-amine with sulfonyl chloride under acidic conditions to introduce the sulfamoyl group. The resulting intermediate is then further reacted with fluorinating agents to introduce the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonyl fluoride group can be oxidized to form sulfonic acids.

  • Reduction: : The pyrazole ring can be reduced to form pyrazolidine derivatives.

  • Substitution: : The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids.

  • Reduction: : Pyrazolidine derivatives.

  • Substitution: : Amine-substituted sulfamoyl compounds.

Scientific Research Applications

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it might interact with enzymes, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride: is unique due to its combination of functional groups. Similar compounds include:

  • Sulfonamides: : These compounds also contain sulfamoyl groups but may lack the pyrazole ring.

  • Sulfonyl fluorides: : These compounds contain sulfonyl fluoride groups but may have different heterocyclic structures.

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Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O4S2/c1-14-7-8(6-12-14)13-20(17,18)10-4-2-9(3-5-10)19(11,15)16/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPRIYKAMFADLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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